Isopropylphosphonothioic dichloride
Overview
Description
Isopropylphosphonothioic dichloride is a chemical compound with the formula C3H7Cl2PS . It is a chemical weapon precursor, similar to methyl phosphonothioic dichloride .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), phosphorus (P), and sulfur (S) atoms . The molecular weight of the compound is 177.04 g/mol .
Scientific Research Applications
Synthesis and Characterization of Heterocycles : Isopropylphosphonothioic dichloride has been used for synthesizing phosphorus-containing heterocycles, new tetravalent phospholanes. These heterocycles were characterized by infrared (IR), proton nuclear magnetic resonance (1H NMR), and electron-impact mass spectrometry, providing insights into the molecular structure and fragmentation pathways of these compounds (Kim & Oh, 1982).
Synthesis of Alkyl Hydrogen Alkylphosphonates : Another study focused on the synthesis of alkyl hydrogen alkylphosphonates using different synthetic routes. Isopropyl phosphonic dichloride was found to react uniquely, producing alkyl hydrogen isopropylphosphonates in moderate yields (Pienaar et al., 1999).
Toxicity and Treatment of Chemical Warfare Agents : One study reported the toxicity and antidotal treatment of a structural isomer of VX, a chemical warfare agent, demonstrating the importance of this compound in developing effective treatments for chemical warfare agent poisoning (Maxwell et al., 1996).
Medical Applications : this compound derivatives like diisopropylfluorophosphonate (D.F.P.) have been explored for medical applications, such as treating glaucoma, paralytic ileus, and myasthenia gravis, while also studying their toxic effects (Moore, 1956).
Pharmacological Investigations : The effects of diisopropylfluorophosphonate in psychiatric conditions like schizophrenia and manic depressive psychosis have been studied, highlighting the diverse potential applications of this compound derivatives in pharmacology (Rowntree et al., 1950).
Inhibition of Cholinesterase : A study on the mechanism of acetylcholinesterase inhibition by organophosphonates, such as isopropyl metylphosphonofluoridate (sarin), provides insight into how derivatives of this compound can be used to design effective antidotes for nerve agents (Ekström et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
dichloro-propan-2-yl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2PS/c1-3(2)6(4,5)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUBZHKFWJKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2PS | |
Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400489 | |
Record name | Propan-2-ylphosphonothioic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. | |
Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1498-60-8 | |
Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propan-2-ylphosphonothioic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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